N-(2,4-dimethoxyphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
Description
N-(2,4-dimethoxyphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a synthetic small molecule featuring a 1,8-naphthyridine core substituted with a 3-methoxybenzoyl group at position 3, a methyl group at position 7, and an acetamide side chain linked to a 2,4-dimethoxyphenyl moiety.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O6/c1-16-8-10-20-26(33)21(25(32)17-6-5-7-18(12-17)34-2)14-30(27(20)28-16)15-24(31)29-22-11-9-19(35-3)13-23(22)36-4/h5-14H,15H2,1-4H3,(H,29,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCHRGICQVNLSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=C(C=C(C=C3)OC)OC)C(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a synthetic organic compound classified within the naphthyridine derivatives. It possesses a complex structure characterized by multiple functional groups, which may contribute to its biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound's structure can be represented as follows:
Key structural features include:
- Methoxy Groups : The presence of methoxy groups enhances lipophilicity, potentially facilitating interaction with biological targets.
- Naphthyridine Core : This core structure is known for its diverse biological activities and is often a scaffold in drug design.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The exact mechanisms are still under investigation but may include:
- Enzyme Modulation : The compound might inhibit or activate enzymes involved in various metabolic pathways.
- Receptor Binding : It may interact with receptors that mediate cellular responses, influencing signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related naphthyridine derivatives. For instance, compounds exhibiting structural similarities demonstrated significant cytotoxicity against various cancer cell lines.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 3c | 1.184 ± 0.06 | HCT-116 (colorectal cancer) |
| 3e | 3.403 ± 0.18 | HCT-116 (colorectal cancer) |
| Cabozantinib | 16.350 ± 0.86 | HCT-116 (reference) |
The above table summarizes the IC50 values for selected compounds tested against the HCT-116 colorectal cancer cell line. Notably, compound 3c exhibited superior cytotoxicity compared to cabozantinib, a known anticancer agent .
Selectivity Index
The selectivity index (SI) evaluates the safety profile of these compounds compared to normal cells. For example:
- Compound 3c showed a SI indicating it was 20 times more cytotoxic to cancer cells than normal cells.
This selectivity suggests potential for therapeutic use while minimizing harm to healthy tissues .
Apoptosis Induction
Further investigations into the mechanism of action revealed that treatment with these compounds led to cell cycle arrest in the G0/G1 phase in HCT-116 cells. This was assessed using Annexin V-FITC/PI staining techniques:
| Treatment | G0/G1 Phase (%) |
|---|---|
| Control | X% |
| Compound 3c | 55.41% |
| Cabozantinib | 24.72% |
These results indicate that compound 3c significantly impacts cell cycle progression and apoptosis induction .
Comparison with Similar Compounds
Key Findings :
- Substituent Effects : The 3-methoxybenzoyl group in the target compound likely enhances π-π stacking interactions compared to the 4-ethylbenzoyl group in E999-0401 . However, the ethyl substituent in E999-0401 contributes to higher logP (4.93), suggesting greater membrane permeability.
- Positional Isomerism : The 2,4-dimethoxyphenyl acetamide moiety in the target compound may confer distinct electronic effects vs. the 3,4-dimethoxyphenyl analogue (E999-0401), altering hydrogen-bonding capacity and target binding .
Acetamide Derivatives with Aromatic Substitutions
N-Substituted acetamides with aromatic systems demonstrate variability in planarity and intermolecular interactions:
Key Findings :
- Amide Planarity : The target compound’s acetamide group is expected to adopt a planar conformation, similar to dichlorophenyl analogues , facilitating interactions with enzymatic active sites.
- Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) in the target compound may increase electron density at the acetamide oxygen, enhancing hydrogen-bond acceptor capacity compared to chloro substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
